Fmoc-Thr(tBu)-OPfp

Vue d'ensemble

Description

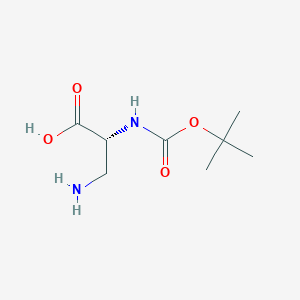

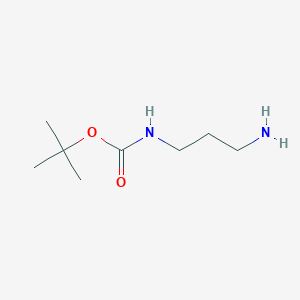

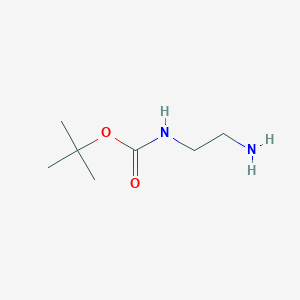

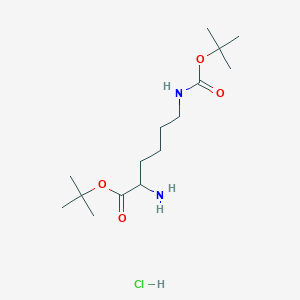

“Fmoc-Thr(tBu)-OH” is a threonine derivative that is commonly used in solid phase peptide synthesis . It is also known as N-α-Fmoc-O-t.-butyl-L-threonine .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis

The molecular formula of “Fmoc-Thr(tBu)-OH” is C23H27NO5 . The molar mass is 397.50 g/mol .Chemical Reactions Analysis

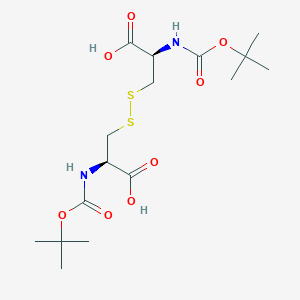

“Fmoc-Thr(tBu)-OH” is used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis

“Fmoc-Thr(tBu)-OH” appears as a white to off-white powder . It has a melting point of 125 - 135 °C . It is clearly soluble in 25 mmole in 50 ml DMF .Applications De Recherche Scientifique

Protein Synthesis

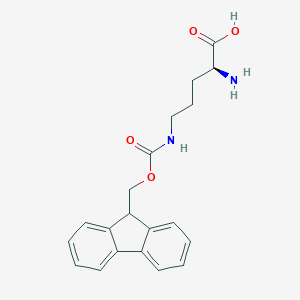

Fmoc-Thr(tBu)-OPfp is extensively used in protein synthesis. It serves as a building block in the formation of proteins, which are vital for the structure and function of cells .

Peptide Synthesis

This compound is crucial in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). SPPS is a method used to produce peptides, which are short chains of amino acids .

Enzymatic Reactions

Fmoc-Thr(tBu)-OPfp can be used in enzymatic reactions. Enzymes, which are proteins that catalyze biochemical reactions, often require specific amino acids for their function .

Drug Delivery Systems

In the pharmaceutical industry, Fmoc-Thr(tBu)-OPfp is used in the development of drug delivery systems. The compound’s properties can be leveraged to design drugs that can be more effectively and safely delivered to specific parts of the body .

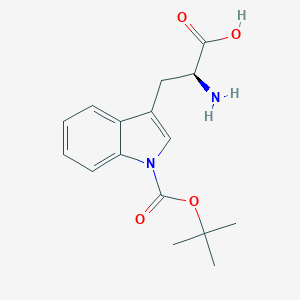

Synthesis of Chlorofusin Analogues

Fmoc-Thr(tBu)-OPfp can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . Chlorofusin is a natural product with potent anti-cancer activity.

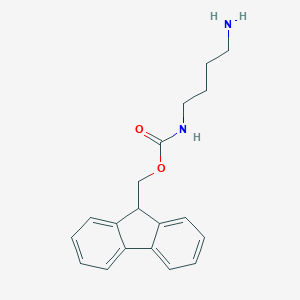

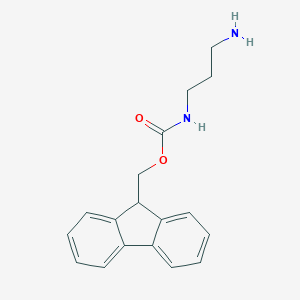

6. Protection of Amine and Hydroxyl Functions Fmoc-Thr(tBu)-OPfp can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . This is crucial in peptide synthesis as it prevents unwanted side reactions.

Safety And Hazards

“Fmoc-Thr(tBu)-OH” is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid release into the environment and to wear protective gloves/eye protection/face protection .

Orientations Futures

In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health . Another approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .

Propriétés

IUPAC Name |

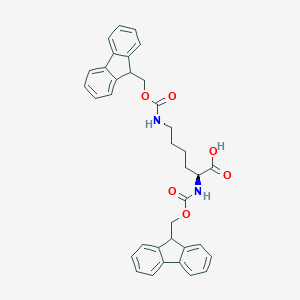

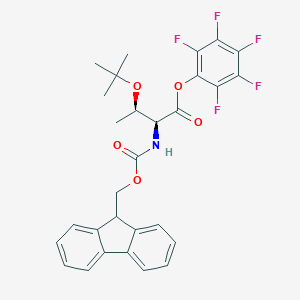

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-PWECECGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583335 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(tBu)-OPfp | |

CAS RN |

117088-31-0 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.